![molecular formula C22H20ClN5O2S B2980561 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 896303-88-1](/img/structure/B2980561.png)
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that contains several functional groups including a pyrrole ring, a triazole ring, a sulfanyl group, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings are likely to contribute to the compound’s aromaticity, while the sulfanyl and acetamide groups could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity could be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. They can interact with various biological targets and are known to exhibit cytotoxic activities against different cancer cell lines. For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM . The ability of these compounds to selectively target cancer cells while sparing normal cells makes them potential candidates for anticancer drug development.
Antimicrobial Properties
Compounds featuring the 1,2,4-triazole ring have demonstrated a broad spectrum of antimicrobial activities. They have been effective against bacteria, fungi, and other pathogens. The structural versatility of the triazole ring allows for the synthesis of derivatives that can overcome drug resistance, a growing concern in the treatment of infectious diseases .
Enzyme Inhibition
The triazole derivatives are known to inhibit various enzymes that are crucial for the survival of pathogens or cancer cells. Molecular docking studies have shown that these compounds can fit into the active sites of enzymes like aromatase, which is a potential target for breast cancer therapy . By inhibiting these enzymes, the derivatives can disrupt vital biological pathways in target cells.
Anti-Inflammatory and Analgesic Effects
Some 1,2,4-triazole derivatives have been identified with anti-inflammatory and analgesic properties. They can modulate the body’s inflammatory response and provide relief from pain without significant side effects. This makes them valuable leads for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Gastroprotective Applications
The structural similarity of triazole derivatives to histidine, an amino acid involved in gastric acid secretion, allows them to act as gastroprotective agents. They can be used to treat ulcers and other gastrointestinal disorders by regulating acid secretion and protecting the gastric mucosa .
Antiviral and Antiparasitic Activities
Triazole derivatives have shown potential as antiviral and antiparasitic agents. They can interfere with the life cycle of viruses and parasites, preventing their replication and spread. This is particularly important for the treatment of diseases where current therapeutic options are limited or where resistance to existing drugs is a problem .
Propriétés
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-19-10-9-17(23)14-18(19)24-21(29)15-31-22-26-25-20(13-16-7-3-2-4-8-16)28(22)27-11-5-6-12-27/h2-12,14H,13,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHDRSPCTIBGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



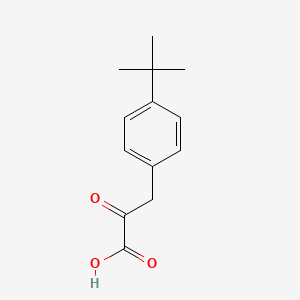
![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)
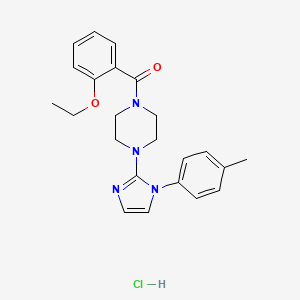
![Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate](/img/structure/B2980485.png)
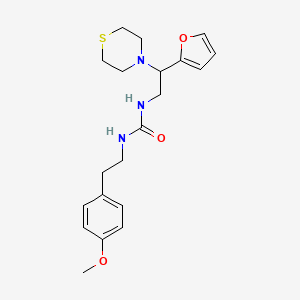
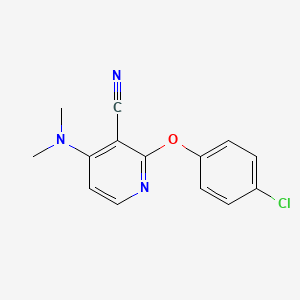
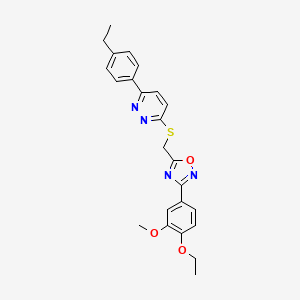
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2980492.png)
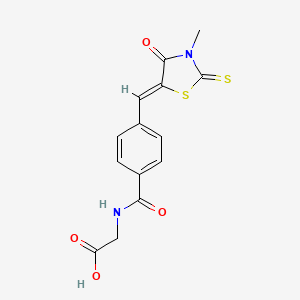
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2980496.png)
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2980498.png)
![(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide](/img/structure/B2980500.png)